molecular formula C9H21ClN2O2S B2596596 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride CAS No. 2126162-37-4

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride

Cat. No.: B2596596
CAS No.: 2126162-37-4
M. Wt: 256.79
InChI Key: WPJKQIILHIDMEB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride is a structurally complex sulfonamide derivative characterized by a cyclobutane ring system substituted with an aminomethyl group and a tert-butyl sulfonamide moiety. The tert-butyl group confers steric bulk, which may enhance metabolic stability or binding selectivity compared to simpler analogs .

Properties

IUPAC Name

1-(aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-8(2,3)11-14(12,13)9(7-10)5-4-6-9;/h11H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKQIILHIDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the sulfonamide group and the aminomethyl group. The final step involves the formation of the hydrochloride salt.

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by using cyclobutane derivatives as starting materials.

    Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the cyclobutane derivative with a sulfonyl chloride in the presence of a base.

    Aminomethyl Group Addition: The aminomethyl group is added through a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure, featuring a cyclobutane ring and a sulfonamide group, allows it to participate in various chemical reactions that can lead to the creation of compounds with therapeutic potential. These derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

Biology

In biological studies, this compound can be used in enzyme inhibition assays or as a ligand in receptor binding studies. The sulfonamide group is known for its ability to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase, which is crucial for bacterial growth and replication. This property makes sulfonamides effective antibacterial agents, and modifications in their structure can enhance their potency against various pathogens.

Industry

This compound can also serve as an intermediate in the production of agrochemicals or other industrial chemicals. Its versatility in chemical reactions allows it to be transformed into a variety of derivatives with different properties, making it a useful compound in industrial synthesis processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents on Sulfonamide Hydrogen Bond Donors/Acceptors
1-(Aminomethyl)cyclobutane-1-sulfonamide HCl C₅H₁₃ClN₂O₂S 200.69 Cyclobutane -NH₂ 3 donors / 4 acceptors
N,N-dimethylcyclopropane-1-sulfonamide HCl C₆H₁₃ClN₂O₂S (estimated) ~228.75 (estimated) Cyclopropane -N(CH₃)₂ 2 donors / 4 acceptors
1-Aminobutane HCl C₄H₁₂ClN 109.6 N/A -NH₃⁺ 2 donors / 1 acceptor

Key Observations :

  • Steric Effects : The tert-butyl group in the target molecule likely reduces hydrogen bonding capacity but increases lipophilicity, favoring blood-brain barrier penetration.
  • Ring Size : Cyclobutane’s balance of strain and stability may optimize pharmacokinetics compared to cyclopropane.
  • Solubility : The hydrochloride salt enhances water solubility across all analogs, though bulkier substituents may reduce dissolution rates.

Implications for Research and Development

  • Drug Design : The tert-butyl group in the target compound could improve target selectivity in enzyme inhibition, as seen in HIV protease inhibitors like Atazanavir, where bulky groups prevent off-target binding .
  • Synthetic Challenges : Introducing tert-butyl to a strained cyclobutane system may require advanced techniques (e.g., ring-opening functionalization) to avoid side reactions.
  • Metabolic Stability : Increased steric protection around the sulfonamide nitrogen could reduce oxidative metabolism, extending half-life compared to dimethyl or unsubstituted analogs.

Biological Activity

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride, with CAS number 2126162-37-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C9_9H21_{21}ClN2_2O2_2S
  • Molecular Weight : 256.8 g/mol
  • CAS Number : 2126162-37-4

The compound's structure includes a cyclobutane ring and a sulfonamide group, which are critical for its biological interactions.

Sulfonamides, including this compound, typically exert their effects by inhibiting enzymes involved in folate synthesis, specifically dihydropteroate synthase. This inhibition disrupts bacterial growth and replication, making sulfonamides effective as antibacterial agents. Recent studies have indicated that modifications in the sulfonamide structure can enhance its potency against various pathogens.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, a study highlighted that certain sulfonamide compounds demonstrated significant inhibitory effects on bacterial strains resistant to conventional antibiotics. The specific activity of this compound against such resistant strains remains an area for further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various microorganisms. The results from these studies indicate:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the application of this compound in treating infections caused by multidrug-resistant bacteria. In a clinical setting, patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy. The study emphasized the importance of further clinical trials to validate these findings and establish optimal dosing regimens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. Variations in substituents on the cyclobutane ring and alterations in the sulfonamide moiety have been shown to significantly affect the compound's potency and selectivity. For example, increasing lipophilicity through tert-butyl substitutions has been correlated with enhanced membrane permeability and improved antibacterial efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including:

  • Cyclobutane Ring Formation : Cyclization of precursors like α,ω-dihaloalkanes or photochemical [2+2] cycloadditions under controlled temperatures to minimize ring strain .
  • Sulfonamide Introduction : Reacting cyclobutane intermediates with tert-butyl sulfonyl chloride in anhydrous conditions, followed by purification via recrystallization or column chromatography .
  • Aminomethyl Functionalization : Reduction of nitrile intermediates (e.g., using LiAlH4 or catalytic hydrogenation) to introduce the aminomethyl group, as seen in analogous cyclobutane derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutane ring protons (δ 1.5–2.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Ring strain may cause unexpected splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to sulfonamide groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and resolves polar degradation products .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Avoid prolonged exposure to acidic/basic conditions, as the cyclobutane ring may undergo strain-driven rearrangement .

Q. How is the purity of the compound validated in academic settings?

  • Methodological Answer :

  • Combined Analytical Workflow : Use orthogonal methods:
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture.
  • Chiral HPLC (if applicable): Resolves enantiomeric impurities introduced during synthesis .

Advanced Research Questions

Q. How can researchers optimize cyclobutane ring formation to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru complexes) to lower activation energy for cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance ring closure efficiency compared to nonpolar alternatives.
  • Computational Modeling : DFT calculations predict ring strain and guide precursor design (e.g., substituent positioning to reduce torsional stress) .

Q. How should researchers resolve contradictions between NMR and MS data during structural elucidation?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., tert-butyl sulfonic acid byproducts) that skew NMR integration .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded NMR regions (e.g., cyclobutane protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm sulfonamide regiochemistry .

Q. What role does stereochemistry play in the compound’s biological activity, and how is it analyzed?

  • Methodological Answer :

  • Chiral Centers : The aminomethyl and sulfonamide groups may introduce stereocenters affecting target binding (e.g., ion channel inhibition ).
  • Enantiomer Separation : Use chiral stationary phases (e.g., cellulose-based columns) in HPLC.
  • Biological Assays : Compare enantiomers in vitro (e.g., IC50 values for calcium channel α2δ subunit inhibition) to correlate stereochemistry with activity .

Q. What experimental approaches identify degradation pathways under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and basic (pH 10–12) buffers at 40–60°C for 1–4 weeks.
  • Degradation Product Analysis :
  • LC-HRMS : Identifies hydrolyzed products (e.g., free sulfonic acid or tert-butylamine).
  • NMR Kinetics : Track pH-dependent ring-opening reactions (e.g., cyclobutane → linear alkene via retro-[2+2] pathways) .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in H2O) traces hydrolytic cleavage sites .

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